5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

Lipophilicity Drug-likeness Medicinal Chemistry

Unique trisubstituted pyridine with orthogonal C2-methylsulfonyl (SNAr) and C5-bromo (Suzuki) reactivity. Enables sequential diversification without protecting group interference. Scalable synthesis from methylthio precursor in 96% yield. Distinct isotopic signature for reaction tracking.

Molecular Formula C7H8BrNO2S
Molecular Weight 250.12 g/mol
CAS No. 1445651-58-0
Cat. No. B1403304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
CAS1445651-58-0
Molecular FormulaC7H8BrNO2S
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1S(=O)(=O)C)Br
InChIInChI=1S/C7H8BrNO2S/c1-5-3-6(8)4-9-7(5)12(2,10)11/h3-4H,1-2H3
InChIKeyBIGLYKUCDVZBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine (CAS 1445651-58-0): Chemical Identity and Procurement Baseline


5-Bromo-3-methyl-2-(methylsulfonyl)pyridine (CAS 1445651-58-0) is a trisubstituted pyridine derivative bearing a bromine atom at the 5-position, a methyl group at the 3-position, and a methylsulfonyl (-SO₂CH₃) group at the 2-position on the pyridine ring [1]. The compound has the molecular formula C₇H₈BrNO₂S and a molecular weight of 250.12 g/mol [2]. It is commercially available as a white solid with reported purities ranging from 95% to 98% from various suppliers . The methylsulfonyl group functions as a strong electron-withdrawing substituent that activates the adjacent positions for nucleophilic aromatic substitution, while the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions [1].

Why Generic Pyridine Halides Cannot Substitute for 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine in Regioselective Synthesis


The combination of three distinct functional groups—5-bromo, 3-methyl, and 2-methylsulfonyl—on a single pyridine scaffold confers a unique regiochemical and electronic profile that cannot be replicated by simpler analogs. The 2-methylsulfonyl group serves as a potent electron-withdrawing moiety (σₚ ~ 0.72) that activates the pyridine ring toward nucleophilic attack at the 4- and 6-positions while simultaneously serving as a leaving group in SNAr reactions [1]. The 5-bromo substituent provides orthogonal reactivity via cross-coupling without competing with sulfonyl-directed substitutions. Halogen substitution at the 5-position with chlorine, fluorine, or iodine would alter both electronic properties (Hammett σₚ values: Br ~0.23; Cl ~0.23; F ~0.06; I ~0.18) and steric bulk, potentially compromising reaction selectivity and yield in multi-step syntheses [2]. Generic pyridine halides lacking the methylsulfonyl group cannot undergo the sequential functionalization strategies enabled by this compound's unique substitution pattern [1].

Quantitative Evidence Guide: Differentiating 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine from Structural Analogs


XLogP3-AA Lipophilicity Comparison: 5-Bromo vs. 5-Chloro Analog

The XLogP3-AA value for 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine is 1.5 [1]. Compared to the 5-chloro analog (5-Chloro-3-methyl-2-(methylsulfonyl)pyridine, CAS 1366181-78-3, molecular weight 205.66), the bromine-substituted compound exhibits measurably higher lipophilicity due to bromine's greater atomic polarizability .

Lipophilicity Drug-likeness Medicinal Chemistry

Synthetic Efficiency: Documented 96% Yield in Oxidation from Methylthio Precursor

The synthesis of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine has been documented in patent literature with a 96% isolated yield via m-CPBA oxidation of the corresponding 5-bromo-3-methyl-2-(methylthio)pyridine precursor (B23.1) . This high-yielding transformation demonstrates the robust and reproducible access to the sulfonyl oxidation state.

Synthetic Methodology Process Chemistry Oxidation

Methylsulfonyl vs. Methylthio: 5×10³ to 3.7×10⁵-Fold Enhanced Nucleofugality for SNAr Applications

Kinetic studies on pyridine heterocycles demonstrate that methylsulfonyl (-SO₂CH₃) groups are 5 × 10³ to 3.7 × 10⁵ times more reactive toward nucleophilic displacement by methoxide ion than their methylthio (-SCH₃) counterparts at 30°C [1]. This class-level evidence indicates that the sulfonyl moiety in 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine provides dramatically enhanced leaving group ability compared to methylthio-pyridine analogs.

Nucleophilic Aromatic Substitution Leaving Group Reaction Kinetics

Commercial Purity Specifications: 97-98% Assay Confirmed by Supplier COA Documentation

Commercially available 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine is supplied with purity specifications of 97% to 98% as confirmed by Certificates of Analysis (COA). This compares favorably to the 95% minimum purity specification listed by other vendors for this compound class , representing a 2-3 absolute percentage point purity advantage.

Quality Control Procurement Analytical Chemistry

Bromine vs. Chlorine at C5: Enhanced Cross-Coupling Reactivity and Spectroscopic Handle

The C5 bromine substituent in 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine offers measurably higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 5-chloro analog. In general pyridine systems, oxidative addition rates for Ar-Br exceed Ar-Cl by approximately 10-100 fold depending on catalyst system [1]. Additionally, the bromine atom serves as a heavy-atom spectroscopic handle (characteristic isotopic pattern: ⁷⁹Br/⁸¹Br ~1:1) for reaction monitoring by mass spectrometry, a feature absent in chloro and fluoro analogs [2].

Cross-Coupling Suzuki-Miyaura Halogen Reactivity

Tri-Substituted Pyridine Scaffold: Orthogonal Functionalization Enabled by 2-SO₂CH₃ and 5-Br

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine provides two orthogonal reactive sites on the same pyridine core: (1) the C5-Br position for cross-coupling, and (2) the C2-SO₂CH₃ position for SNAr displacement. This contrasts with simpler analogs such as 3-methyl-2-(methylsulfonyl)pyridine (lacking halogen) or 5-bromo-3-methylpyridine (lacking sulfonyl), each of which offers only a single functionalization pathway [1]. The presence of the C3-methyl group further blocks undesired substitution at that position, directing reactivity exclusively to the 2-, 4-, 5-, and 6-positions in a predictable manner.

Regioselective Synthesis Building Block Orthogonal Reactivity

Recommended Research and Industrial Application Scenarios for 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine (CAS 1445651-58-0)


Regioselective Synthesis of 2,3,5-Trisubstituted Pyridine Libraries via Sequential SNAr and Cross-Coupling

This compound serves as an ideal platform for constructing 2,3,5-trisubstituted pyridine libraries by leveraging the orthogonal reactivity of the C2-methylsulfonyl and C5-bromo positions. The methylsulfonyl group undergoes facile nucleophilic aromatic substitution (5×10³ to 3.7×10⁵-fold faster than methylthio analogs) [1] to introduce amines, alkoxides, or thiols at the 2-position. Subsequently, the intact C5-bromo handle enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce aryl, amino, or alkynyl diversity at the 5-position [2]. The C3-methyl group remains inert throughout, ensuring regiochemical fidelity.

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates Requiring Mild SNAr Conditions

For advanced intermediates containing sensitive functionality, the methylsulfonyl group provides a mild leaving group that can be displaced at ambient temperature without affecting other protecting groups. The documented synthesis from methylthio precursor proceeds in 96% yield under standard m-CPBA oxidation conditions , demonstrating that the sulfonyl oxidation state can be accessed efficiently even on complex scaffolds. This property is particularly valuable for installing polar substituents in the final steps of drug candidate synthesis.

Structure-Activity Relationship (SAR) Studies Requiring Controlled Lipophilicity and Halogen Effects

The XLogP3-AA value of 1.5 for 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine [3] provides a quantifiable lipophilicity benchmark for medicinal chemistry SAR campaigns. When comparing halogen variants (Br vs. Cl, ΔXLogP3 ≈ 0.2-0.3), the bromo compound offers higher membrane permeability potential . Additionally, the characteristic ⁷⁹Br/⁸¹Br isotopic pattern (~1:1) serves as an internal mass spectrometry marker for tracking metabolic fate and reaction progress without requiring additional labeling [3].

Process Chemistry Scale-Up Benefiting from Documented High-Yielding Protocol

The patent-documented synthesis achieving 96% isolated yield from 5-bromo-3-methyl-2-(methylthio)pyridine using m-CPBA in DCM provides a validated, scalable route for procurement and in-house production. The reaction conditions (0°C to room temperature, standard workup) are amenable to multi-gram and kilogram scale operations. Combined with commercial availability at 97-98% purity , this compound presents lower scale-up risk compared to analogs lacking documented high-yielding preparative methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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